Stereochemistry Governs CRBN Binding and Ternary Complex
The (S)-configuration at the C2 position of the glutarimide ring is essential for CRBN binding. Structural and biochemical analyses demonstrate that the (S)-enantiomer of glutarimide derivatives binds CRBN with high affinity and induces productive ternary complex formation, whereas the (R)-enantiomer shows markedly reduced binding and fails to recruit neosubstrates. In competitive fluorescence polarization assays, the (S)-configured glutarimide core demonstrated a Ki of 8.7 µM for displacement of a fluorescent thalidomide analog from the CRBN-DDB1 complex, while the (R)-enantiomer exhibited no measurable displacement at concentrations up to 100 µM. [1] X-ray crystallography confirms that the glutarimide NH group of the (S)-enantiomer forms critical hydrogen bonds with CRBN residues His378 and Trp380 (backbone carbonyl), an interaction that is sterically compromised in the (R)-configuration due to unfavorable positioning of the C2 substituent. [2]
| Evidence Dimension | CRBN binding affinity (competitive displacement Ki) |
|---|---|
| Target Compound Data | (S)-configured glutarimide core: Ki = 8.7 µM |
| Comparator Or Baseline | (R)-configured glutarimide core: Ki > 100 µM (no measurable displacement) |
| Quantified Difference | > 11.5-fold difference in binding affinity (minimum estimate) |
| Conditions | Fluorescence polarization competitive binding assay using purified CRBN-DDB1 complex and fluorescent thalidomide analog probe |
Why This Matters
Procurement of the incorrect stereoisomer results in a CRBN ligand with negligible E3 ligase engagement capability, rendering any downstream PROTAC or degrader compound functionally inactive regardless of target protein ligand optimization.
- [1] Boichenko I, Bär K, Deiss S, et al. A FRET-based assay for the identification and characterization of cereblon ligands. J Med Chem. 2018;61(2):753-767. View Source
- [2] Chamberlain PP, Lopez-Girona A, Miller K, et al. Structure of the human cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. View Source
